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1,4-dioxaspiro[4.4]nonan-2-ylmethanol

Synthetic Chemistry Process Development Building Block Procurement

1,4-Dioxaspiro[4.4]nonan-2-ylmethanol (CAS 19837-64-0) is a spirocyclic ketal alcohol composed of a cyclopentane ring fused via a spiro carbon to a 1,3-dioxolane ring bearing a primary hydroxymethyl substituent. This low-molecular-weight (158.19 g/mol) liquid compound serves as a versatile intermediate for constructing more complex spirocyclic architectures.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 19837-64-0
Cat. No. B6141924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dioxaspiro[4.4]nonan-2-ylmethanol
CAS19837-64-0
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC1CCC2(C1)OCC(O2)CO
InChIInChI=1S/C8H14O3/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7,9H,1-6H2
InChIKeyMPXZOTDEWCLXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxaspiro[4.4]nonan-2-ylmethanol (CAS 19837-64-0): Spirocyclic Ketal Building Block for Advanced Material and Medicinal Chemistry


1,4-Dioxaspiro[4.4]nonan-2-ylmethanol (CAS 19837-64-0) is a spirocyclic ketal alcohol composed of a cyclopentane ring fused via a spiro carbon to a 1,3-dioxolane ring bearing a primary hydroxymethyl substituent . This low-molecular-weight (158.19 g/mol) liquid compound serves as a versatile intermediate for constructing more complex spirocyclic architectures. Its bifunctional nature—combining a protected ketone (ketal) with a free hydroxyl group—enables both orthogonal synthetic manipulation and incorporation into polymers, making it a strategic building block for medicinal chemistry library exploration and photoresist material development [1].

Why 1,4-Dioxaspiro[4.4]nonan-2-ylmethanol Cannot Be Simply Replaced by In-Class Spirocyclic Analogs


Although several dioxaspiro[4.4]nonane methanol regioisomers and ring-expanded analogs share the same molecular formula (C₈H₁₄O₃), their divergent physicochemical properties and synthetic accessibility preclude simple interchange. The position of the hydroxymethyl group on the dioxolane ring versus the cyclopentane ring significantly alters the computed logP by up to 0.35 log units, directly impacting solubility and partitioning behavior in both synthetic workflows and biological assays . Furthermore, comparative synthetic yields reported under identical conditions demonstrate that the target spiro[4.4]nonane-2-methanol scaffold provides a favorable balance of ring strain and reactivity compared to smaller or larger ring analogs, directly affecting procurement cost and scalability [1]. These quantifiable differences are critical for researchers who must ensure reproducibility and minimize the risk of failed syntheses or altered pharmacokinetic profiles when selecting a building block.

Quantitative Evidence Guide: Direct Comparator Data for 1,4-Dioxaspiro[4.4]nonan-2-ylmethanol (CAS 19837-64-0)


Synthetic Yield: 1,4-Dioxaspiro[4.4]nonane-2-methanol Achieves 81% Yield—Outperforming Higher-Ring Analogs Under Identical Conditions

In a head-to-head comparison under identical reaction conditions (glycerol, p-TsOH, petroleum ether, Dean–Stark), 1,4-dioxaspiro[4.4]nonane-2-methanol was obtained in 81% isolated yield. This outperforms the larger ring analog 1,4-dioxaspiro[4.7]dodecane-2-methanol (62%) and 1,4-dioxaspiro[4.6]undecane-2-methanol (77%), and is comparable to the ring-expanded 1,4-dioxaspiro[4.5]decane-2-methanol (82%) [1]. The methyl-substituted variant 6-methyl-1,4-dioxaspiro[4.4]nonane-2-methanol achieved a higher yield of 85%, but introduces additional steric bulk and chirality that may not be desired [1]. Higher yield translates directly to lower cost-per-gram for procurement and reduced waste in scale-up.

Synthetic Chemistry Process Development Building Block Procurement

Lipophilicity Control: 0.35 LogP Unit Difference Between Regioisomeric Spiro[4.4]nonane Methanols Dictates Solubility and Bioavailability Potential

The computed logP of 1,4-dioxaspiro[4.4]nonan-2-ylmethanol is 0.664, placing it in a moderately lipophilic range suitable for CNS drug design. The regioisomer 1,4-dioxaspiro[4.4]nonan-6-ylmethanol (CAS 23153-74-4) exhibits a lower logP of 0.522, while the 1,7-dioxaspiro[4.4]nonan-2-ylmethanol regioisomer (CAS 1849276-07-8) exhibits a substantially lower logP of 0.317 . This 0.35 log unit difference between the target and the 1,7-isomer corresponds to an approximately 2.2-fold difference in octanol-water partition coefficient, which can significantly alter membrane permeability, protein binding, and pharmacokinetic profiles in lead optimization programs [1].

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Deep-UV Transparency: Polymer Derived from 1,4-Dioxaspiro[4.4]nonane-2-methanol Exhibits Absorbance of 0.015 μm⁻¹ at 248 nm, Enabling High-Resolution Photolithography

Poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) (poly(DNMMA)), synthesized directly from the target monomer, exhibits absorbances of 0.015 μm⁻¹ at 248 nm and 0.163 μm⁻¹ at 193 nm [1]. For context, traditional aromatic resists such as poly(4-hydroxystyrene)-based systems typically exhibit absorbances >0.2 μm⁻¹ at 248 nm, which limits their applicability in deep-UV lithography due to opacity [2]. The low absorbance at 248 nm confirms that the spirocyclic ketal monomer imparts high optical transparency, a critical requirement for achieving sub-0.5 μm feature resolution in chemically amplified resist formulations [1].

Photoresist Materials Deep-UV Lithography Polymer Chemistry

Acid-Labile Ketal Deprotection: Room-Temperature Hydrolysis of Poly(DNMMA) Enables High Sensitivity in Chemically Amplified Resists

The ketal group in poly(DNMMA) undergoes acid-catalyzed hydrolysis at or below room temperature, generating two alcohol functionalities and cyclopentanone. This deprotection converts the polymer from an aqueous-base-insoluble state to a fully soluble state, enabling positive-tone development [1]. The decomposition temperature in the presence of photogenerated acid is below room temperature, which is lower than that of tert-butoxycarbonyl (t-BOC) protected resists that typically require post-exposure bake (PEB) at 100–120°C [2]. The generated cyclopentanone further enhances sensitivity by increasing acid diffusion, a unique feature not present in acetal- or ester-based deprotection chemistries [1].

Chemically Amplified Resists Deprotection Chemistry Lithography Process

Recommended Application Scenarios for 1,4-Dioxaspiro[4.4]nonan-2-ylmethanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Spirocyclic Building Block for 3D Fragment Library Synthesis Requiring Defined Lipophilicity

Based on the established logP of 0.664 and the compound's bifunctional nature, it is ideally suited as a spirocyclic core for fragment-based drug discovery libraries. The primary alcohol enables facile coupling (etherification, esterification, or oxidation to the aldehyde/carboxylic acid), while the ketal-protected cyclopentanone can be unmasked late-stage to generate a ketone for further diversification. The quantified logP differentiation from the 6-yl (0.522) and 1,7-dioxa (0.317) regioisomers ensures that medicinal chemists can select this specific isomer to achieve a target logP window appropriate for CNS or moderately lipophilic targets, rather than relying on trial-and-error with mixed isomer stocks.

Photoresist Polymer Development: Monomer for High-Transparency 248 nm Deep-UV Resist Formulations

The methacrylate derivative of this compound yields poly(DNMMA) with an absorbance of only 0.015 μm⁻¹ at 248 nm [1], making it a superior choice over traditional aromatic matrix polymers for 248 nm lithography. Polymer chemists designing chemically amplified resists should procure this specific monomer when developing formulations that require both high optical transparency and room-temperature deprotection capabilities. The 81% synthetic yield [2] further supports cost-effective procurement of this monomer at the multi-gram scale required for polymer synthesis and optimization.

Process Chemistry: Scalable Intermediate with a Validated High-Yielding Synthetic Route

Process development groups requiring a spirocyclic ketal alcohol intermediate can rely on the 81% isolated yield reported under standard Dean–Stark conditions [2]. This yield surpasses the undecane (77%) and dodecane (62%) analogs, and while the decane analog achieves 82%, the spiro[4.4]nonane scaffold offers a distinct ring-size profile that may be preferred for downstream reactivity or target binding. The documented procedure provides a robust starting point for further optimization, reducing process development risk and time-to-first-delivery.

Chemical Biology: Orthogonally Protected Ketone Synthon for Bioconjugation and Probe Synthesis

The compound's combined ketal (protected ketone) and free hydroxyl group enables sequential orthogonal transformations. The hydroxyl can be functionalized (e.g., with biotin, fluorophores, or affinity tags) while the ketal remains intact; subsequent acidic deprotection reveals a reactive ketone handle for oxime or hydrazone bioconjugation. The defined lipophilicity (logP 0.664) provides predictable compound behavior in aqueous biological assay conditions, while the room-temperature acid lability of the ketal [1] enables mild deprotection compatible with biomolecular integrity.

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